molecular formula C15H10N2O B14245944 1,2-Benzenedicarbonitrile, 3-(phenylmethoxy)- CAS No. 206995-48-4

1,2-Benzenedicarbonitrile, 3-(phenylmethoxy)-

Cat. No.: B14245944
CAS No.: 206995-48-4
M. Wt: 234.25 g/mol
InChI Key: DMCSCRADMZTRBC-UHFFFAOYSA-N
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Description

1,2-Benzenedicarbonitrile, 3-(phenylmethoxy)- is an organic compound with the molecular formula C15H8N2O It is a derivative of benzenedicarbonitrile, where a phenylmethoxy group is attached to the third carbon of the benzenedicarbonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarbonitrile, 3-(phenylmethoxy)- typically involves the reaction of 1,2-benzenedicarbonitrile with a phenylmethoxy reagent under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonitrile, 3-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1,2-Benzenedicarbonitrile, 3-(phenylmethoxy)- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarbonitrile, 3-(phenylmethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarbonitrile: The parent compound without the phenylmethoxy group.

    3-Methoxybenzonitrile: A similar compound with a methoxy group attached to the benzene ring.

    Benzonitrile: A simpler nitrile compound with a single cyano group attached to the benzene ring.

Uniqueness

1,2-Benzenedicarbonitrile, 3-(phenylmethoxy)- is unique due to the presence of both the benzenedicarbonitrile core and the phenylmethoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

206995-48-4

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

3-phenylmethoxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C15H10N2O/c16-9-13-7-4-8-15(14(13)10-17)18-11-12-5-2-1-3-6-12/h1-8H,11H2

InChI Key

DMCSCRADMZTRBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2C#N)C#N

Origin of Product

United States

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